molecular formula C13H14N2OS2 B5817710 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide

4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide

Cat. No. B5817710
M. Wt: 278.4 g/mol
InChI Key: JKDUNQQJMZIEML-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide, also known as DMTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTH is a yellow crystalline powder that is synthesized using a variety of methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide is not fully understood. However, studies have shown that 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has also been shown to inhibit the growth of fungal and bacterial cells by disrupting the cell membrane.
Biochemical and Physiological Effects
4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to have biochemical and physiological effects on various organisms. In cancer cells, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis. In fungal and bacterial cells, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide disrupts the cell membrane, leading to cell death. In plants, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to inhibit the growth of certain plant pathogens.

Advantages and Limitations for Lab Experiments

4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has some limitations, including its low solubility in water and its toxicity to some organisms.

Future Directions

There are several future directions for research on 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide. One possible direction is the development of new methods for synthesizing 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide that are more efficient and cost-effective. Another direction is the investigation of the potential use of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide as an insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide and its potential applications in medicine and materials science.

Synthesis Methods

4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide. This reaction results in the formation of 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide as a yellow crystalline powder. Other methods of synthesis include the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate and the reaction of 3-methyl-2-thiophenecarboxaldehyde with phenylhydrazine.

Scientific Research Applications

4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been shown to have anticancer, antifungal, and antibacterial properties. 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has also been studied for its potential use as an insecticide in agriculture. In materials science, 4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

4,5-dimethyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-8-4-5-17-12(8)6-14-15-13(16)11-7-18-10(3)9(11)2/h4-7H,1-3H3,(H,15,16)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDUNQQJMZIEML-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CSC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CSC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.